molecular formula C6H7ClFN3 B1395698 5-Fluoropicolinimidamide hydrochloride CAS No. 1179362-15-2

5-Fluoropicolinimidamide hydrochloride

Cat. No.: B1395698
CAS No.: 1179362-15-2
M. Wt: 175.59 g/mol
InChI Key: ABPKTTZDUVDKMF-UHFFFAOYSA-N
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Description

5-Fluoropicolinimidamide hydrochloride is a fluorinated derivative of picolinimidamide. It is a compound of interest in various fields of scientific research due to its unique chemical properties and potential applications. The presence of a fluorine atom in its structure imparts distinct characteristics that make it valuable for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropicolinimidamide hydrochloride typically involves the fluorination of picolinimidamide. One common method includes the reaction of 2-cyanopyridine with ammonium chloride in the presence of hydrochloric acid in ethanol and dichloromethane . This reaction yields picolinimidamide hydrochloride, which can then be fluorinated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet production demands. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinimidamide derivatives, while coupling reactions can produce complex fluorinated aromatic compounds.

Scientific Research Applications

5-Fluoropicolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoropicolinimidamide hydrochloride is unique due to its specific structure, which combines the properties of picolinimidamide with the effects of fluorine substitution. This combination results in unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-fluoropyridine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN3.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h1-3H,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPKTTZDUVDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90704282
Record name 5-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-15-2
Record name 5-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90704282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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